molecular formula C16H15F3N6 B12259404 N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine

N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine

Cat. No.: B12259404
M. Wt: 348.33 g/mol
InChI Key: SYTMUAVLSMHWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of nitrogen atoms in the ring structure of this compound makes it particularly interesting for various chemical and biological applications.

Properties

Molecular Formula

C16H15F3N6

Molecular Weight

348.33 g/mol

IUPAC Name

2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C16H15F3N6/c1-10-6-13-15(21-4-5-25(13)23-10)22-12-8-24(9-12)14-7-11(2-3-20-14)16(17,18)19/h2-7,12H,8-9H2,1H3,(H,21,22)

InChI Key

SYTMUAVLSMHWLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NC3CN(C3)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Formation of the azetidine ring: This can be done through cyclization reactions involving suitable amine precursors.

    Coupling of the pyrazolo[1,5-a]pyrazine and azetidine rings: This step typically involves the use of coupling agents and catalysts to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the specific molecular interactions involved.

Comparison with Similar Compounds

N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar ring structure but differ in the specific substituents and their positions.

    Trifluoromethylated pyridines: These compounds contain the trifluoromethyl group but lack the pyrazolo[1,5-a]pyrazine ring.

    Azetidine derivatives: These compounds contain the azetidine ring but differ in the other substituents attached to the ring.

The uniqueness of this compound lies in its specific combination of these structural features, which can lead to unique chemical and biological properties.

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